N-((4-(2,3-dimethylphenyl)-5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzamide
CAS No.: 394241-60-2
Cat. No.: VC7637787
Molecular Formula: C28H27N5O2S
Molecular Weight: 497.62
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 394241-60-2 |
|---|---|
| Molecular Formula | C28H27N5O2S |
| Molecular Weight | 497.62 |
| IUPAC Name | N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-(2,3-dimethylphenyl)-1,2,4-triazol-3-yl]methyl]benzamide |
| Standard InChI | InChI=1S/C28H27N5O2S/c1-19-9-8-14-23(20(19)2)33-25(17-29-27(35)22-11-4-3-5-12-22)30-31-28(33)36-18-26(34)32-16-15-21-10-6-7-13-24(21)32/h3-14H,15-18H2,1-2H3,(H,29,35) |
| Standard InChI Key | VHGCOPBTVCDQKU-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=CC=C1)N2C(=NN=C2SCC(=O)N3CCC4=CC=CC=C43)CNC(=O)C5=CC=CC=C5)C |
Introduction
N-((4-(2,3-dimethylphenyl)-5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzamide is a complex organic compound that has garnered significant attention in the field of medicinal chemistry. This compound belongs to the class of triazole derivatives, which are renowned for their diverse biological activities, including potential therapeutic applications in treating diseases like Type II diabetes and inhibiting deubiquitylating enzymes.
Synthesis
The synthesis of N-((4-(2,3-dimethylphenyl)-5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzamide involves multiple steps, requiring careful control of reaction conditions such as temperature and solvent choice to ensure high yields and purity of the final product. Common solvents include dimethylformamide (DMF), and analytical techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are used to confirm the structure and purity of the synthesized compound.
Potential Applications
This compound is primarily investigated for its potential therapeutic applications, particularly in the realm of medicinal chemistry. It falls under the category of pharmaceutical agents, specifically as a potential inhibitor of certain biological pathways. The presence of a triazole ring, which is known for its biological activity, suggests potential interactions with various biological targets.
Mechanism of Action
The mechanism of action for N-((4-(2,3-dimethylphenyl)-5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzamide likely involves binding to specific biological targets. Studies may quantify its binding affinity using techniques like surface plasmon resonance or isothermal titration calorimetry to provide insights into its efficacy.
Current Research Status
Research into this compound continues to explore its full range of biological activities and therapeutic potentials. It is featured in various patent documents and scientific literature, particularly those focusing on medicinal chemistry and drug development.
Future Directions
Future studies should focus on in-depth investigations of its biological activities, including in vitro and in vivo experiments to assess its efficacy and safety. Additionally, structure-activity relationship (SAR) studies could provide valuable insights into how modifications to the compound's structure affect its therapeutic potential.
Similar Compounds
Other compounds in the triazole class, such as N-((4-(2,5-dimethylphenyl)-5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-3,5-dimethoxybenzamide, have shown potential in medicinal chemistry due to their diverse biological activities, including antifungal and anticancer properties.
Data Comparison
| Compound | Molecular Formula | Molecular Weight (g/mol) | Potential Applications |
|---|---|---|---|
| N-((4-(2,3-dimethylphenyl)-5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzamide | C28H27N5O2S | Approximately 342.43 | Therapeutic applications, potential inhibitor |
| N-((4-(2,5-dimethylphenyl)-5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-3,5-dimethoxybenzamide | C26H25N5O4S2 | 535.64 | Antifungal, anticancer properties |
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